4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 4-bromophenol with 2-acetamido-2-deoxy-D-glucose. The reaction is usually catalyzed by an acid or a base under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar glycosylation reactions on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies of glycosylation and carbohydrate-protein interactions.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar in structure but contains a nitro group instead of a bromine atom.
4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Contains an amino group instead of a bromine atom.
Uniqueness
4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it particularly useful in certain research and industrial applications .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-bromophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARGJWDSNIGDI-DHGKCCLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474527 |
Source
|
Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38229-80-0 |
Source
|
Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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